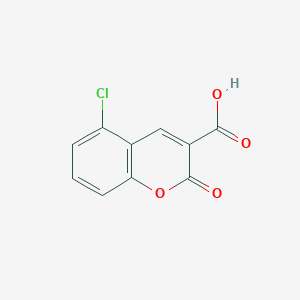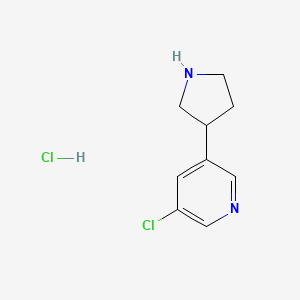
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an alcohol or ketone group, while substitution could yield a variety of pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site .
類似化合物との比較
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound also features a pyridine ring but with a thiadiazole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: These compounds feature a pyrrolidine ring but differ in their substitution patterns and functional groups.
Uniqueness
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the chlorine atom and the pyrrolidine ring can enhance its reactivity and binding affinity in various applications.
特性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC名 |
3-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;/h3,5-7,11H,1-2,4H2;1H |
InChIキー |
JXJVDNKXTCYQNL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=CN=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


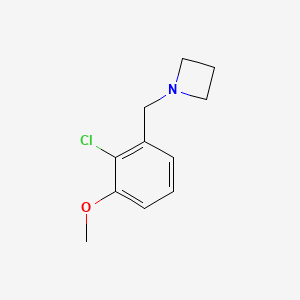
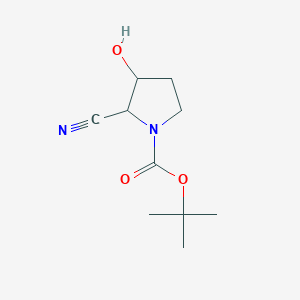
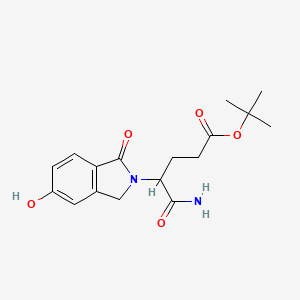
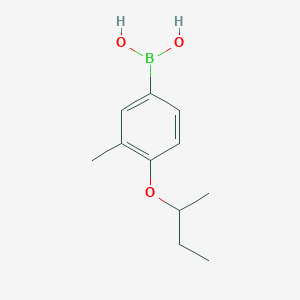
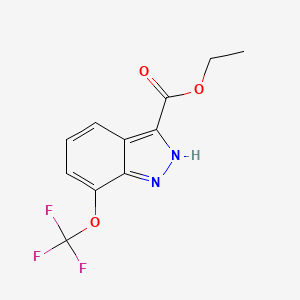
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

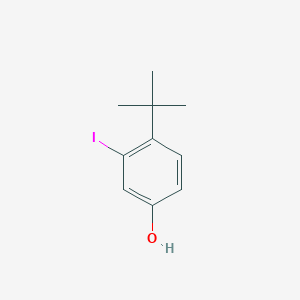
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
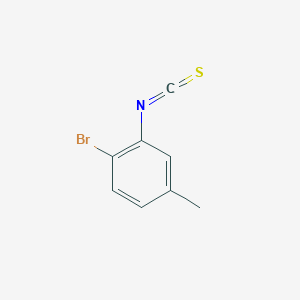
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
